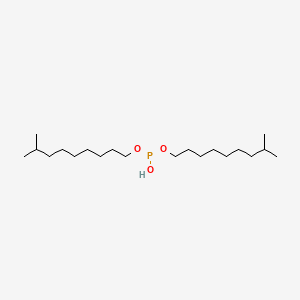
N-Dansyl-L-threonine cyclohexylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dansyl-L-threonine cyclohexylammonium is a compound with the molecular formula C22H33N3O5S and a molecular weight of 451.58 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is a derivative of L-threonine, an essential amino acid, and is modified with a dansyl group, which is a fluorescent dye .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dansyl-L-threonine cyclohexylammonium involves the reaction of L-threonine with dansyl chloride in the presence of a base, such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Dansyl-L-threonine cyclohexylammonium can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the threonine moiety can be oxidized to form a ketone or aldehyde.
Reduction: The dansyl group can be reduced under specific conditions, although this is less common.
Substitution: The amino group on the threonine can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as acyl chlorides or alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Reduced forms of the dansyl group.
Substitution: Various acylated or alkylated derivatives of the compound.
Scientific Research Applications
N-Dansyl-L-threonine cyclohexylammonium is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of N-Dansyl-L-threonine cyclohexylammonium primarily involves its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured . This property makes it useful as a probe in various biochemical assays. The compound can bind to specific molecular targets, such as proteins or nucleic acids, allowing researchers to study their interactions and functions .
Comparison with Similar Compounds
Similar Compounds
N-Dansyl-L-alanine cyclohexylammonium: Similar structure but with alanine instead of threonine.
N-Dansyl-L-serine cyclohexylammonium: Similar structure but with serine instead of threonine.
N-Dansyl-L-valine cyclohexylammonium: Similar structure but with valine instead of threonine.
Uniqueness
N-Dansyl-L-threonine cyclohexylammonium is unique due to the presence of the threonine moiety, which has a hydroxyl group that can participate in additional chemical reactions compared to other amino acids like alanine or valine . This makes it particularly useful in studies involving phosphorylation and other post-translational modifications .
Properties
Molecular Formula |
C22H34N3O5S+ |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
cyclohexylazanium;(2S,3R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H20N2O5S.C6H13N/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3;7-6-4-2-1-3-5-6/h4-10,15,17,19H,1-3H3,(H,20,21);6H,1-5,7H2/p+1/t10-,15+;/m1./s1 |
InChI Key |
QTBHJGKTOJYJOW-VSLILLSYSA-O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)[NH3+] |
Canonical SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


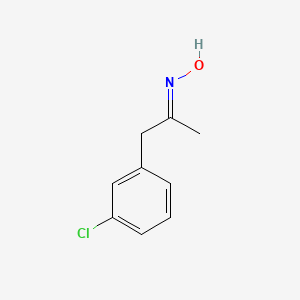
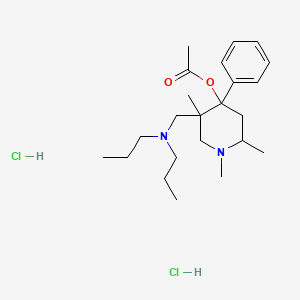

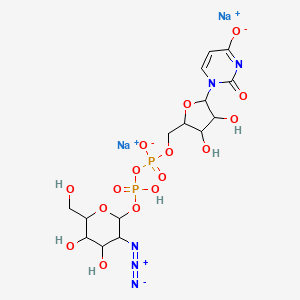
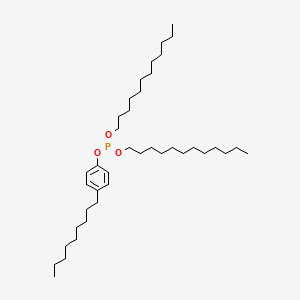
![1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione](/img/structure/B13826351.png)
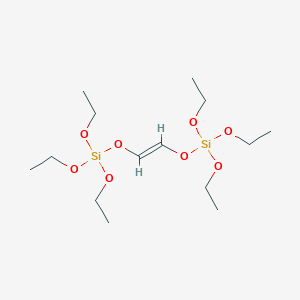
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
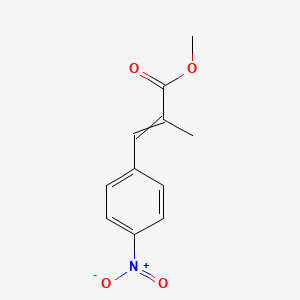
![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
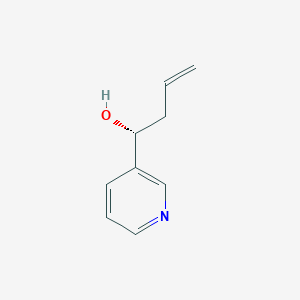
![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B13826378.png)
